Tyramine O-sulfate
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Overview
Description
Tyramine O-sulfate: is a naturally occurring compound derived from the amino acid tyrosine. This compound is formed by the sulfation of tyramine, a biogenic amine that plays a role in various physiological processes, including neuromodulation and cardiovascular regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tyramine O-sulfate can be synthesized by the sulfation of tyramine using sulfotransferase enzymes. In laboratory settings, this reaction is typically carried out using adenosine 3’-phosphate 5’-phosphosulfate as the sulfate donor . The reaction conditions generally involve maintaining an appropriate pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve the use of recombinant sulfotransferase enzymes to catalyze the sulfation of tyramine. This process can be scaled up by optimizing reaction conditions such as substrate concentration, enzyme concentration, pH, and temperature to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Tyramine O-sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound back to tyramine.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Tyramine.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Tyramine O-sulfate is used as a model compound to study sulfation reactions and the activity of sulfotransferase enzymes. It is also used in the synthesis of other phenylsulfate compounds .
Biology: In biological research, this compound is used to investigate the role of sulfation in cellular processes and the metabolism of biogenic amines. It serves as a substrate to study the activity of sulfotransferase enzymes in various tissues .
Medicine: this compound is studied for its potential therapeutic applications, including its role in modulating neurotransmitter levels and its effects on cardiovascular health. It is also used as a biomarker to assess sulfotransferase activity in clinical studies .
Industry: In the food industry, this compound is used to monitor the levels of biogenic amines in fermented foods. It is also used in the development of food safety regulations to control the levels of biogenic amines in food products .
Mechanism of Action
Tyramine O-sulfate exerts its effects by interacting with specific molecular targets and pathways. It acts as a substrate for sulfotransferase enzymes, which catalyze the transfer of sulfate groups to various substrates. This sulfation process plays a crucial role in the metabolism and detoxification of biogenic amines . This compound also influences the release of catecholamines, which are important neurotransmitters involved in regulating blood pressure and other physiological functions .
Comparison with Similar Compounds
Tyrosine O-sulfate: Another phenylsulfate compound derived from the amino acid tyrosine.
Phenylethanolamine O-sulfate: A phenylsulfate compound derived from phenylethanolamine.
Dopamine O-sulfate: A phenylsulfate compound derived from the neurotransmitter dopamine.
Uniqueness: Tyramine O-sulfate is unique in its specific role as a substrate for sulfotransferase enzymes and its involvement in the metabolism of tyramine. Unlike other similar compounds, this compound has distinct physiological effects, including its role in modulating catecholamine release and its potential therapeutic applications .
Properties
CAS No. |
30223-92-8 |
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Molecular Formula |
C8H11NO4S |
Molecular Weight |
217.24 g/mol |
IUPAC Name |
[4-(2-aminoethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) |
InChI Key |
DYDUXGMDSXJQFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN)OS(=O)(=O)O |
Canonical SMILES |
C1=CC(=CC=C1CCN)OS(=O)(=O)O |
30223-92-8 | |
physical_description |
Solid |
Synonyms |
tyramine O-sulfate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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